Laprafylline

Description

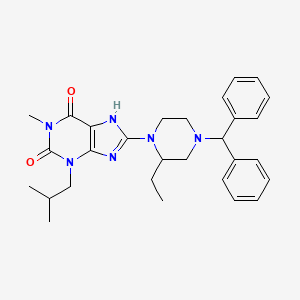

Structure

3D Structure

Properties

IUPAC Name |

8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O2/c1-21(2)20-35-27-25(28(36)32(3)29(35)37)30-24(31-27)14-15-33-16-18-34(19-17-33)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,26H,14-20H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHQNUNEMMXGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869064 | |

| Record name | 8-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl}-1-methyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90749-32-9, 112666-96-3 | |

| Record name | Laprafylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090749329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S 9795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112666963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAPRAFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F427P36M7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the In Vitro Mechanisms of Laprafylline: A Technical Guide for Researchers

Disclaimer: Despite a comprehensive search of scientific literature, specific in vitro quantitative data, such as IC50 and Ki values, for Laprafylline's mechanism of action are not publicly available. This guide provides a detailed overview of the presumed mechanisms based on its classification as a xanthine derivative and outlines standard experimental protocols used to characterize such compounds. The data presented in the tables are representative examples and should not be interpreted as actual experimental results for this compound.

Core Principles: Understanding this compound's Action

This compound, a xanthine derivative, is recognized for its potential as a bronchodilator. The therapeutic effects of xanthines are primarily attributed to two key molecular mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the in vitro methodologies used to elucidate these mechanisms of action.

Dual-Pronged Molecular Interaction: The Core Mechanisms

Phosphodiesterase (PDE) Inhibition: Amplifying Bronchodilation Signals

Xanthine derivatives are established as non-selective inhibitors of various PDE isoenzymes. These enzymes are crucial in regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE activity, this compound is expected to increase the intracellular concentrations of cAMP and cGMP. This elevation in second messengers triggers a cascade of downstream events, most notably the relaxation of airway smooth muscle, leading to bronchodilation.

Adenosine Receptor Antagonism: Counteracting Bronchoconstriction

Adenosine, an endogenous nucleoside, exerts its physiological effects, including bronchoconstriction, through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. As a member of the xanthine class, this compound is presumed to act as a competitive antagonist at these adenosine receptors. This action would block the binding of endogenous adenosine, thereby mitigating its bronchoconstrictive effects and contributing to improved airway function.

Quantitative Insights: A Look at Representative Data

To provide a clear framework for understanding the expected pharmacological profile of a xanthine derivative like this compound, the following tables present hypothetical but representative quantitative data.

Table 1: Illustrative Inhibitory Profile against Phosphodiesterase (PDE) Isoforms

This table exemplifies how the inhibitory potency (IC50 values) of a compound against different PDE isoforms would be presented. Lower IC50 values indicate greater potency.

| PDE Isoform | Primary Substrate | Representative IC50 (µM) |

| PDE3 | cAMP | 22.5 |

| PDE4 | cAMP | 15.2 |

| PDE5 | cGMP | 85.0 |

Table 2: Exemplar Binding Affinity for Adenosine Receptor Subtypes

This table demonstrates how the binding affinity (Ki values) of a compound for various adenosine receptor subtypes would be displayed. Lower Ki values signify a stronger binding affinity.

| Receptor Subtype | Representative Ki (nM) |

| Human A1 | 750 |

| Human A2A | 1100 |

| Human A2B | 950 |

| Human A3 | >10,000 |

Methodologies for Mechanistic Elucidation: Experimental Protocols

Assessing Phosphodiesterase (PDE) Inhibition

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a panel of PDE isoenzymes.

Methodology: The two-step radioenzymatic assay is a widely accepted method for this purpose.

Materials and Reagents:

-

Recombinant human phosphodiesterase enzymes (various isoforms)

-

Radiolabeled substrates: [3H]-cAMP and [3H]-cGMP

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin

-

Scintillation fluid

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM dithiothreitol)

-

Test compound (this compound) solubilized in an appropriate solvent (e.g., DMSO)

Experimental Procedure:

-

The PDE enzyme is added to a reaction mixture containing the assay buffer, a radiolabeled substrate, and a range of concentrations of the test compound.

-

The mixture is incubated at 37°C for a predetermined time to allow for enzymatic hydrolysis of the cyclic nucleotide to its corresponding 5'-monophosphate.

-

The reaction is stopped by heat inactivation.

-

Following cooling, snake venom nucleotidase is introduced to convert the 5'-monophosphate into the corresponding nucleoside.

-

The reaction mixture is then applied to an anion-exchange resin. The negatively charged, unreacted substrate is retained by the resin, while the uncharged nucleoside product is eluted.

-

The radioactivity of the eluate, which corresponds to the amount of hydrolyzed substrate, is measured using liquid scintillation counting.

-

The percentage of PDE inhibition for each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Determining Adenosine Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the different subtypes of adenosine receptors.

Methodology: A competitive radioligand binding assay using cell membranes that express the target receptor is the standard approach.

Materials and Reagents:

-

Cell membranes from cell lines engineered to express specific human adenosine receptor subtypes (e.g., HEK293 or CHO cells)

-

Subtype-selective radioligands (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors)

-

A non-labeled ligand to determine non-specific binding (e.g., theophylline)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

-

Adenosine deaminase to eliminate any endogenous adenosine

-

Test compound (this compound) in a suitable solvent

-

Glass fiber filters

-

Scintillation fluid

Experimental Procedure:

-

Cell membranes are incubated in the binding buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand to define non-specific binding.

-

The incubations are carried out at a controlled temperature (e.g., room temperature) until equilibrium is reached.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes and any bound radioligand.

-

The filters are washed with ice-cold binding buffer to remove unbound radioligand.

-

The amount of radioactivity captured on the filters is quantified by liquid scintillation counting.

-

Specific binding is determined by subtracting the non-specific binding from the total binding.

-

The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated.

-

The Ki value is then derived from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Molecular Interactions and Workflows

Laprafylline: A Technical Overview of its Potential as a cAMP Phosphodiesterase Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Laprafylline

This compound (also known as S 9795) is a xanthine derivative identified as a bronchodilator.[1][2] Its mechanism of action is suggested to be, at least in part, through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), an enzyme class responsible for the degradation of the second messenger cAMP.[1][3][4] By inhibiting PDE, this compound is proposed to increase intracellular cAMP levels, leading to smooth muscle relaxation in the airways. Additionally, it has been noted to inhibit mast cell degranulation, a key process in allergic and inflammatory responses.[1][4]

Quantitative Data

The available quantitative data on this compound's phosphodiesterase inhibitory activity is limited. The primary reported value is a general IC50 for PDE activity. The specificity of this compound for different PDE isoenzyme families, a critical factor in determining its therapeutic potential and side-effect profile, has not been detailed in accessible literature.

| Compound | Target | IC50 Value | Notes |

| This compound (S 9795) | Phosphodiesterase (PDE) | 6 µM | This is a general PDE inhibition value; the specific PDE isoenzyme(s) targeted are not specified in the available literature.[1][2][3] |

Core Mechanism: cAMP Signaling Pathway

Phosphodiesterase inhibitors exert their effects by modulating the cyclic nucleotide signaling pathways. In the case of cAMP, the pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular proteins to elicit a physiological response, such as smooth muscle relaxation.

Phosphodiesterases (PDEs) act as a crucial regulatory component in this pathway by hydrolyzing cAMP to the inactive 5'-AMP, thus terminating the signal. This compound, as a PDE inhibitor, is believed to block this degradation step, leading to a sustained elevation of intracellular cAMP levels and an enhanced downstream signaling response.

Representative Experimental Protocol: Phosphodiesterase Inhibition Assay

The following is a representative protocol for a phosphodiesterase inhibition assay, commonly used for screening and characterizing xanthine derivatives. Note: This is a generalized protocol and has not been confirmed as the specific method used for this compound.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against a specific phosphodiesterase isoenzyme.

Materials:

-

Purified recombinant human PDE enzyme (e.g., PDE4)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

cAMP substrate

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (a known PDE inhibitor).

-

Reaction Mixture Preparation: In a 96-well microplate, add the following to each well in the specified order:

-

Assay buffer

-

Test compound dilution or control

-

PDE enzyme solution

-

Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

-

Initiation of Reaction: Add the cAMP substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 20 minutes) at the controlled temperature, allowing the PDE to hydrolyze cAMP to 5'-AMP.

-

Termination and Conversion to Phosphate: Add snake venom nucleotidase to each well. This enzyme will hydrolyze the 5'-AMP produced in the first step into adenosine and inorganic phosphate (Pi). Incubate for a further period (e.g., 10 minutes).

-

Phosphate Detection: Add the inorganic phosphate detection reagent (e.g., Malachite Green) to each well. This reagent will react with the liberated inorganic phosphate to produce a colored product.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

This compound is a xanthine derivative with reported bronchodilator and phosphodiesterase inhibitory activity. The available data, however, is limited, and further research is required to fully characterize its pharmacological profile. Key areas for future investigation include:

-

PDE Isoenzyme Selectivity: Determining the IC50 values of this compound against a comprehensive panel of PDE isoenzymes is crucial to understand its specific mechanism of action and predict its therapeutic window and potential side effects.

-

In Vivo Efficacy: While its bronchodilator effects are noted, detailed preclinical and clinical studies are needed to establish its efficacy and safety in relevant disease models and patient populations.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the SAR of this compound and related compounds could lead to the design of more potent and selective PDE inhibitors.

The information provided in this guide serves as a foundational overview for researchers and drug development professionals interested in this compound. The lack of detailed public data underscores the opportunity for further research to unlock the full therapeutic potential of this compound.

References

Laprafylline: A Technical Guide on its Core Properties and Proposed Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Laprafylline, a xanthine derivative with potential as a bronchodilating agent. The document details its chemical identity, proposed mechanisms of action, and outlines detailed experimental protocols for its synthesis and biological evaluation.

Core Compound Information

This compound is chemically identified as 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione. A summary of its key properties is presented in Table 1.

Table 1: Core Properties of this compound

| Property | Data |

| IUPAC Name | 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |

| Common Name | This compound |

| CAS Number | 90749-32-9 |

| Molecular Formula | C₂₉H₃₆N₆O₂ |

| Molecular Weight | 500.65 g/mol |

Proposed Mechanisms of Action

This compound's therapeutic potential is believed to stem from its action on two key signaling pathways that regulate smooth muscle tone: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. Both pathways converge on modulating the intracellular levels of cyclic adenosine monophosphate (cAMP).

Phosphodiesterase (PDE) Inhibition

This compound is suggested to act as a phosphodiesterase inhibitor.[1] PDEs are a family of enzymes that catalyze the hydrolysis of cAMP to adenosine monophosphate (AMP), thereby terminating its signaling cascade. By inhibiting PDEs, this compound would increase intracellular cAMP concentrations, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling events that promote smooth muscle relaxation and bronchodilation.[2]

Adenosine Receptor Antagonism

As a xanthine derivative, this compound is also proposed to be an antagonist of adenosine receptors, particularly the A₁ and A₂A subtypes.[3][4] Adenosine A₁ receptor activation typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. By blocking A₁ receptors, this compound could prevent this inhibition, thereby maintaining or increasing cAMP levels.[5][6][7][8] Conversely, antagonism of A₂A receptors, which are coupled to the stimulation of adenylyl cyclase, could potentially counteract this effect.[3][4][9][10][11] The overall impact on cAMP levels would depend on the relative affinity of this compound for different adenosine receptor subtypes.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data detailing the potency of this compound. To fully characterize its pharmacological profile, the determination of its half-maximal inhibitory concentration (IC₅₀) against various phosphodiesterase isoforms and its binding affinity (Kᵢ) for adenosine A₁ and A₂A receptors is essential.

Experimental Protocols

The following section outlines detailed methodologies for the synthesis of this compound and for conducting key in vitro assays to determine its biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a general approach for synthesizing 8-(piperazin-1-ylethyl)xanthine derivatives being adaptable.[12][13][14]

Protocol:

-

Synthesis of 8-(2-chloroethyl)-3-isobutyl-1-methyl-1H-purine-2,6(3H,7H)-dione: Start with the appropriate 1,3-disubstituted xanthine. React it with a suitable chloroethylating agent in the presence of a base to introduce the 2-chloroethyl group at the 8-position.

-

Synthesis of 1-benzhydrylpiperazine: This intermediate can be synthesized by reacting piperazine with benzhydryl chloride.

-

Final Condensation: React the 8-(2-chloroethyl)xanthine derivative with 1-benzhydrylpiperazine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to yield this compound.

-

Purification: The final product should be purified using standard techniques such as recrystallization or column chromatography. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to determine the IC₅₀ value of this compound against various PDE isoforms.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3, PDE4, PDE5) and the substrate (e.g., cAMP) are prepared in an appropriate assay buffer.[2][15][16][17]

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the PDE enzyme, this compound (or vehicle control), and initiate the reaction by adding the substrate.

-

Incubation: Incubate the plate at 37°C for a predetermined time.

-

Termination and Detection: Stop the reaction and measure the amount of remaining substrate or the product formed. This can be done using various methods, including radioimmunoassay, fluorescence polarization, or colorimetric assays.[15]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Adenosine Receptor Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of this compound for human adenosine A₁ and A₂A receptors.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing either the human adenosine A₁ or A₂A receptor.

-

Compound and Radioligand Preparation: Prepare serial dilutions of this compound. A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DPCPX for A₁ or [³H]ZM241385 for A₂A) is also prepared.[6]

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation, radioligand, and this compound (or vehicle for total binding, and a saturating concentration of a known ligand for non-specific binding) in a binding buffer.

-

Incubation: Allow the reaction to reach equilibrium at room temperature.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and then determine the Kᵢ value for this compound using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the proposed signaling pathways of this compound and a general experimental workflow for its characterization.

Caption: Proposed dual mechanism of this compound action.

Caption: Experimental workflow for this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rolofylline, an adenosine A1 receptor antagonist, inhibits osteoclast differentiation as an inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine A1 receptor antagonists and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Laprafylline (CAS 90749-32-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laprafylline (CAS: 90749-32-9), a xanthine derivative, has been identified as a compound with potential therapeutic applications stemming from its bronchodilatory and antianaphylactic properties. This technical guide provides a comprehensive overview of the available scientific and technical information on this compound, including its chemical properties, synthesis, mechanism of action, and relevant experimental data. The information is presented to support further research and development efforts by providing structured data, detailed experimental methodologies, and visual representations of key concepts.

Chemical and Physical Properties

This compound, with the IUPAC name 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-isobutyl-1-methyl-1H-purine-2,6(3H,7H)-dione, is a complex organic molecule belonging to the xanthine class of compounds. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90749-32-9 | [1][2] |

| Molecular Formula | C₂₉H₃₆N₆O₂ | [1] |

| Molecular Weight | 500.65 g/mol | [1] |

| IUPAC Name | 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-isobutyl-1-methyl-1H-purine-2,6(3H,7H)-dione | [1] |

| Synonyms | S-9795 | [2] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not extensively detailed in publicly available literature. However, a European patent outlines a viable synthetic route. The synthesis involves the reaction of a substituted xanthine derivative with a piperazine-containing side chain.

A plausible synthetic scheme, based on related xanthine derivative syntheses, is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effects are attributed to its activity as a phosphodiesterase (PDE) inhibitor and a potential serotonergic antagonist.

Phosphodiesterase Inhibition

This compound has been shown to inhibit cyclic AMP (cAMP) phosphodiesterase. This inhibition leads to an increase in intracellular cAMP levels, which in turn mediates various physiological effects, including smooth muscle relaxation.

Quantitative Data: Phosphodiesterase Inhibition

| Parameter | Value | Cell/Tissue Type | Reference |

| IC₅₀ (cAMP PDE) | 1.4 x 10⁻⁵ M | Not Specified | [1] |

Experimental Protocol: Phosphodiesterase Inhibition Assay (General)

A standard phosphodiesterase inhibition assay can be performed as follows:

-

Enzyme Preparation : A purified phosphodiesterase enzyme preparation is used.

-

Substrate : Radiolabeled or fluorescently tagged cAMP is used as the substrate.

-

Incubation : The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer.

-

Termination : The reaction is terminated, and the amount of hydrolyzed substrate is quantified.

-

Data Analysis : The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

Bronchodilatory and Antianaphylactic Effects

This compound has demonstrated significant protective effects against bronchoconstriction in preclinical models.

Quantitative Data: In Vivo Bronchodilator and Antianaphylactic Activity

| Test | Species | Administration Route | ED₅₀ | Reference |

| Acetylcholine-induced bronchoconstriction | Guinea Pig | Intravenous | 0.006 mg/kg | [1] |

| Histamine-induced bronchoconstriction | Guinea Pig | Intravenous | 0.016 mg/kg | [1] |

| Serotonin-induced bronchoconstriction | Guinea Pig | Intravenous | 0.005 mg/kg | [1] |

| Passive cutaneous anaphylaxis | Rat | Oral | 0.05 mg/kg | [1] |

Experimental Protocol: Guinea Pig Bronchoconstriction Model

-

Animal Model : Male guinea pigs are anesthetized.

-

Bronchoconstriction Induction : A bronchoconstrictor agent (e.g., acetylcholine, histamine, or serotonin) is administered intravenously to induce a standardized increase in respiratory overflow volume.

-

Drug Administration : this compound is administered intravenously at various doses prior to the bronchoconstrictor challenge.

-

Measurement : The protective effect of this compound is measured as the percentage inhibition of the bronchoconstrictor response.

-

Data Analysis : The dose of this compound that produces a 50% inhibition of the bronchoconstrictor response (ED₅₀) is calculated.

Potential Antitumor Activity

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Culture : Cancer cell lines of interest are cultured in 96-well plates.

-

Drug Treatment : Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization : The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (concentration that inhibits 50% of cell growth) is determined.

Analytical Methods

A validated analytical method is crucial for the quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices. While a specific, validated HPLC method for this compound is not published, a general method for xanthine derivatives can be adapted.

Proposed HPLC Method Parameters (General for Xanthine Derivatives)

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Method Validation Parameters (as per ICH guidelines)

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Detection Limit (LOD)

-

Quantitation Limit (LOQ)

-

Robustness

Signaling Pathways

The primary signaling pathway modulated by this compound, based on its known mechanism of action, is the cAMP signaling pathway.

Conclusion

This compound is a promising xanthine derivative with demonstrated potent bronchodilatory and antianaphylactic effects in preclinical models, primarily through the inhibition of cAMP phosphodiesterase. This technical guide has summarized the available data on its chemical properties, synthesis, and pharmacological activities, and has provided general experimental protocols and visual workflows to aid in future research. Further investigation is warranted to fully elucidate its therapeutic potential, including more detailed studies on its mechanism of action, selectivity for PDE subtypes, potential antitumor activities, and the development of validated analytical methods for its quantification.

References

Laprafylline: A Technical Overview for Drug Development Professionals

This technical guide provides a comprehensive overview of Laprafylline, a xanthine derivative with potential applications as a bronchodilator. The document is intended for researchers, scientists, and professionals involved in drug development, offering available data on its chemical properties, presumed mechanism of action, and relevant experimental contexts.

Core Molecular Data

This compound is a complex organic molecule belonging to the xanthine class of compounds. Its fundamental molecular and chemical properties are summarized below.

| Property | Data | Citation(s) |

| Molecular Formula | C₂₉H₃₆N₆O₂ | [1][2][3][4][5] |

| Molecular Weight | ~500.6 g/mol | [1][2][3][4][5] |

| IUPAC Name | 8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | [1] |

| CAS Number | 90749-32-9 | [2][3] |

Presumed Mechanism of Action: Phosphodiesterase Inhibition

As a xanthine derivative, this compound is thought to exert its pharmacological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes.[2] PDEs are crucial regulators of intracellular signaling cascades mediated by cyclic nucleotides, particularly cyclic adenosine monophosphate (cAMP).

By inhibiting the degradation of cAMP, this compound would increase its intracellular concentration. In airway smooth muscle cells, elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade ultimately results in the sequestration of intracellular calcium and the relaxation of the smooth muscle, leading to bronchodilation.

Figure 1. Presumed signaling pathway of this compound via PDE inhibition.

Experimental Protocols

While specific experimental data for this compound is not extensively available in the public domain, this section outlines standard methodologies that would be employed to characterize its activity as a phosphodiesterase inhibitor.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a generalized fluorescence polarization (FP) assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PDE isozyme.

1. Materials and Reagents:

-

Recombinant human PDE enzyme (e.g., PDE4B, PDE5A)

-

Fluorescently labeled cAMP or cGMP substrate

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)

-

Test compound (this compound) dissolved in DMSO

-

384-well microplates

-

Fluorescence polarization plate reader

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further into the assay buffer to achieve final desired concentrations.

-

Add a fixed amount of the PDE enzyme to each well of the microplate.

-

Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells.

-

Initiate the enzymatic reaction by adding the fluorescently labeled cyclic nucleotide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Stop the reaction (if necessary, depending on the kit).

-

Measure the fluorescence polarization of each well. A decrease in polarization indicates substrate degradation by the PDE enzyme.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Figure 2. Workflow for a PDE inhibition fluorescence polarization assay.

Quantitative Data Summary

Due to the limited availability of published preclinical data for this compound, the following table presents representative data that would be critical for the evaluation of a compound with this profile. These values are for illustrative purposes and do not represent actual experimental results for this compound.

| Parameter | Illustrative Value | Description |

| PDE4B IC₅₀ (nM) | 50 - 200 | Concentration for 50% inhibition of PDE4B, relevant for anti-inflammatory and bronchodilator effects. |

| PDE5A IC₅₀ (nM) | > 1000 | Concentration for 50% inhibition of PDE5A; used to assess selectivity against off-target effects. |

| Aqueous Solubility (µg/mL) | < 10 | The maximum concentration of the drug that can dissolve in water at a specific pH. |

| LogP | 3.5 - 4.5 | The octanol-water partition coefficient, indicating the lipophilicity of the compound. |

| Bioavailability (Oral, %) | 20 - 40 | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Conclusion and Future Directions

This compound presents a chemical scaffold consistent with phosphodiesterase inhibitors, a class of drugs with established therapeutic value, particularly as bronchodilators. The core molecular data for this compound is well-defined. However, a comprehensive understanding of its biological activity, selectivity profile, pharmacokinetics, and safety is contingent upon further preclinical investigation.

Future research should prioritize the systematic evaluation of this compound's inhibitory activity against a panel of PDE isozymes to confirm its mechanism of action and determine its selectivity. Subsequent in vivo studies in relevant animal models of bronchoconstriction and respiratory disease will be essential to validate its therapeutic potential.

References

- 1. This compound Supplier | CAS 90749-32-9 | AOBIOUS [aobious.com]

- 2. medkoo.com [medkoo.com]

- 3. aurorabiomed.com [aurorabiomed.com]

- 4. Synthesis and biological evaluation of flavanones and flavones related to podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Laprafylline's Role in Smooth Muscle Relaxation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bronchodilators are a cornerstone in the management of obstructive lung diseases, acting to relieve airflow limitation by relaxing the smooth muscle of the airways.[2] Xanthine derivatives, such as theophylline, have long been used for this purpose. Laprafylline emerges as a newer generation xanthine with a potential for a favorable therapeutic profile.[1] Its chemical structure is 8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-3-isobutyl-1-methyl-3,9-dihydro-1H-purine-2,6-dione.[1] Understanding the precise molecular interactions and signaling cascades modulated by this compound is crucial for its rational drug development and clinical application. This document provides an in-depth overview of the key smooth muscle relaxation pathways and the methodologies to elucidate this compound's role within them.

Signaling Pathways in Smooth Muscle Relaxation

The tone of airway smooth muscle is intricately regulated by a balance of contractile and relaxant stimuli. Two primary pathways are central to the relaxant effects of xanthine derivatives: the inhibition of phosphodiesterases and the antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition Pathway

Cyclic adenosine monophosphate (cAMP) is a critical second messenger that mediates smooth muscle relaxation. Its intracellular concentration is regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).

-

Mechanism of Action: this compound is suggested to act as a cAMP phosphodiesterase inhibitor.[1] By inhibiting the enzymatic degradation of cAMP, this compound would lead to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, culminating in smooth muscle relaxation. Key effects of PKA activation include:

-

Inhibition of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling contraction.

-

Opening of potassium channels, leading to hyperpolarization of the cell membrane and reduced calcium influx.

-

Sequestration of intracellular calcium into the sarcoplasmic reticulum.

-

The following diagram illustrates the PDE inhibition pathway.

Adenosine Receptor Antagonism Pathway

Adenosine, an endogenous nucleoside, can cause bronchoconstriction in asthmatic patients by acting on adenosine receptors on the surface of smooth muscle cells. Xanthine derivatives are well-known antagonists of these receptors.

-

Mechanism of Action: Adenosine A1 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cAMP levels and subsequent smooth muscle contraction. By acting as an antagonist at these receptors, this compound could block the effects of endogenous adenosine, thereby preventing bronchoconstriction and promoting relaxation.

The diagram below depicts the adenosine receptor antagonism pathway.

Quantitative Data

A thorough search of scientific literature did not yield specific quantitative data for this compound regarding its potency as a PDE inhibitor or adenosine receptor antagonist in smooth muscle tissues. The following tables are provided as templates to illustrate how such data would be presented.

Table 1: Phosphodiesterase (PDE) Inhibition by this compound

| PDE Isoform | Tissue Source | IC50 (µM) | Reference |

|---|---|---|---|

| PDE4 | e.g., Guinea Pig Tracheal Smooth Muscle | Data Not Available | - |

| PDE3 | e.g., Guinea Pig Tracheal Smooth Muscle | Data Not Available | - |

IC50: The half maximal inhibitory concentration.

Table 2: Adenosine Receptor Binding Affinity of this compound

| Receptor Subtype | Tissue/Cell Line | Ki (nM) | Reference |

|---|---|---|---|

| Adenosine A1 | e.g., Rat Brain Cortex | Data Not Available | - |

| Adenosine A2A | e.g., Rat Striatum | Data Not Available | - |

Ki: The inhibition constant, indicating the binding affinity of a ligand for a receptor.

Table 3: Smooth Muscle Relaxation Potency of this compound

| Tissue Preparation | Contractile Agent | EC50 (µM) | Reference |

|---|---|---|---|

| Guinea Pig Trachea | Methacholine | Data Not Available | - |

| Human Bronchi | Histamine | Data Not Available | - |

EC50: The half maximal effective concentration for relaxation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the smooth muscle relaxant properties of compounds like this compound.

Isolated Tissue Bath for Smooth Muscle Relaxation

This ex vivo method assesses the direct effect of a compound on smooth muscle contractility.

-

Objective: To determine the concentration-response relationship for this compound-induced relaxation of pre-contracted airway smooth muscle.

-

Materials:

-

Guinea pig trachea

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Contractile agonists (e.g., methacholine, histamine)

-

This compound stock solution

-

Organ bath system with isometric force transducers

-

-

Procedure:

-

Euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal ring segments (2-3 cartilage rings wide).

-

Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension of 1g for at least 60 minutes.

-

Induce a stable contraction with a submaximal concentration of a contractile agonist (e.g., 1 µM methacholine).

-

Once a stable plateau of contraction is reached, add this compound cumulatively to the bath to obtain a concentration-response curve.

-

Record the relaxation at each concentration until a maximal response is achieved or the concentration range is exhausted.

-

-

Data Analysis: Express relaxation as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.

The workflow for this experiment is illustrated below.

Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of specific PDE isoforms.

-

Objective: To determine the IC50 value of this compound for various PDE isoforms.

-

Materials:

-

Recombinant human PDE isoforms (e.g., PDE3, PDE4)

-

[3H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion exchange resin

-

This compound

-

Scintillation counter

-

-

Procedure:

-

Prepare reaction mixtures containing the PDE enzyme, [3H]-cAMP, and varying concentrations of this compound in a suitable buffer.

-

Incubate the mixtures at 30°C for a defined period.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.

-

Separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-adenosine using an anion exchange resin.

-

Quantify the amount of [3H]-adenosine formed using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of PDE inhibition at each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Radioligand Binding Assay for Adenosine Receptors

This assay determines the affinity of a compound for a specific receptor subtype.

-

Objective: To determine the Ki of this compound for adenosine A1 and A2A receptors.

-

Materials:

-

Cell membranes expressing the adenosine receptor of interest (e.g., from rat brain tissue or transfected cell lines)

-

A radiolabeled ligand specific for the receptor (e.g., [3H]-DPCPX for A1 receptors, [3H]-CGS 21680 for A2A receptors)

-

This compound

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Determine the IC50 of this compound for displacing the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Conclusion

This compound, as a xanthine derivative, holds promise as a smooth muscle relaxant, likely through the dual mechanisms of phosphodiesterase inhibition and adenosine receptor antagonism. While direct experimental evidence quantifying its potency is currently limited in the public domain, the established signaling pathways and detailed experimental protocols outlined in this whitepaper provide a robust framework for its further investigation. Future research focusing on generating specific IC50, Ki, and EC50 values for this compound is essential to fully characterize its pharmacological profile and to guide its development as a potential therapeutic agent for respiratory diseases. This will enable a direct comparison with existing therapies and a more complete understanding of its structure-activity relationship, ultimately informing its clinical potential.

References

In Silico Modeling of Laprafylline Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laprafylline, a xanthine derivative, is recognized for its bronchodilatory effects, which are primarily attributed to its role as a phosphodiesterase (PDE) inhibitor.[1] This guide provides a comprehensive technical overview of the in silico methodologies used to model the binding of this compound to its putative receptor targets. It details experimental protocols for receptor binding assays, presents a framework for computational modeling, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers engaged in the study of this compound and other xanthine derivatives, facilitating a deeper understanding of their molecular interactions and aiding in the design of future drug development studies.

This compound and its Putative Molecular Targets

This compound belongs to the xanthine class of compounds, which are known to exert their pharmacological effects through various mechanisms. The primary proposed mechanism of action for this compound is the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase.[1] Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[2] By inhibiting these enzymes, this compound increases the intracellular concentrations of these second messengers, leading to downstream cellular responses.

Furthermore, as a xanthine derivative, this compound may also interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide range of physiological processes.[3][4] The specific affinity of this compound for different PDE subtypes and adenosine receptors is a key area of investigation for understanding its therapeutic effects and potential side effects.

Quantitative Analysis of Receptor Binding

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Roflumilast | PDE4B | Enzymatic | 0.84 | - | [7] |

| Roflumilast | PDE4D | Enzymatic | 0.68 | - | [7] |

| Apremilast | PDE4 | Enzymatic | 74 | - | [7] |

| Compound 22 | PDE4B2 | Enzymatic | 13 | - | [7] |

| Compound 31 | PDE4B | Enzymatic | 0.42 | - | [7] |

Note: The data presented in this table is for illustrative purposes to demonstrate the typical quantitative outputs of receptor binding studies and does not represent data for this compound.

Experimental Protocols for Receptor Binding Analysis

Radioligand Competition Binding Assay for Adenosine Receptors

This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, to a specific adenosine receptor subtype using a radioligand competition assay.

Materials:

-

Membrane preparations from cells expressing the human adenosine receptor of interest (e.g., A1, A2A).

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[8]

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).[9]

-

GF/B filters.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[8]

-

Terminate the binding reaction by rapid filtration through GF/B filters to separate the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Phosphodiesterase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound on a specific phosphodiesterase isozyme.

Materials:

-

Recombinant human phosphodiesterase enzyme (e.g., PDE4B).

-

Substrate (cAMP or cGMP).

-

Test compound (this compound).

-

Assay buffer.

-

Detection reagents (e.g., a kit that measures the amount of remaining cAMP/cGMP or the product of the reaction).

Procedure:

-

In a suitable assay plate, add the phosphodiesterase enzyme and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

-

Incubate the reaction for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction.

-

Add detection reagents to quantify the amount of substrate remaining or the product formed.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In Silico Modeling Workflow

In silico modeling provides a powerful approach to investigate the binding of this compound to its target receptors at an atomic level.[10] A typical workflow involves molecular docking followed by molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

Methodology:

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor (e.g., adenosine A2A receptor, phosphodiesterase 4) from a protein structure database like the Protein Data Bank (PDB).

-

If an experimental structure is unavailable, a homology model can be built using the amino acid sequence and a suitable template structure.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Optimize the geometry of the ligand and assign appropriate charges.

-

-

Docking Simulation:

-

Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in an experimental structure or predicted using cavity detection algorithms.

-

Use a docking program (e.g., AutoDock, GOLD, FlexX) to sample a large number of possible conformations and orientations of the ligand within the binding site.[10][11]

-

Score the generated poses using a scoring function that estimates the binding affinity. The scoring function considers factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the internal energy of the ligand.[12]

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key interactions between this compound and the amino acid residues of the receptor's binding pocket.

-

Visualize the protein-ligand complex to understand the binding mode.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the receptor.[13]

Methodology:

-

System Setup:

-

Take the best-ranked docked complex of this compound and its receptor as the starting structure.

-

Place the complex in a simulation box filled with water molecules to mimic the physiological environment.

-

Add ions to neutralize the system and achieve a physiological salt concentration.

-

-

Simulation:

-

Minimize the energy of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K).

-

Run the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to allow the system to reach equilibrium and to sample relevant conformational changes.

-

-

Analysis:

-

Analyze the trajectory of the simulation to assess the stability of the protein-ligand interactions.

-

Calculate parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of different regions of the protein.

-

Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to get a more accurate estimate of the binding affinity.

-

Visualizations of Pathways and Workflows

Signaling Pathway of Phosphodiesterase Inhibition

Caption: Signaling pathway of phosphodiesterase inhibition by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

Logical Workflow for In Silico Molecular Docking

Caption: Logical workflow for an in silico molecular docking study.

References

- 1. medkoo.com [medkoo.com]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Assay in Summary_ki [bindingdb.org]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 12. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]

- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Laprafylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laprafylline is a xanthine derivative identified for its bronchodilatory effects.[1] As a member of the xanthine class of compounds, its mechanism of action is presumed to be similar to other well-characterized drugs in this family, such as theophylline and caffeine. This technical guide synthesizes the available information on the pharmacology of xanthine derivatives to elucidate the potential therapeutic targets of this compound, proposes experimental methodologies for its characterization, and visualizes the key signaling pathways involved. While specific quantitative data for this compound is limited in publicly available literature, this document provides a robust framework for its further investigation and development.

Primary Therapeutic Target: Phosphodiesterase (PDE) Enzymes

The principal mechanism of action for xanthine derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating the intracellular levels of these second messengers. By inhibiting PDE activity, this compound likely increases the intracellular concentration of cAMP in airway smooth muscle cells, leading to bronchodilation.[3][4][5]

Potential PDE Subtype Targets

While xanthines are generally non-selective PDE inhibitors, their therapeutic effects in the airways are primarily attributed to the inhibition of PDE3 and PDE4 subtypes.

-

PDE3: Predominantly found in airway smooth muscle and cardiac tissue. Its inhibition leads to increased cAMP, causing smooth muscle relaxation.

-

PDE4: Expressed in airway smooth muscle and inflammatory cells. Its inhibition not only causes bronchodilation but may also have anti-inflammatory effects.

Quantitative Data on Potential Therapeutic Targets

The following table summarizes the key therapeutic targets for this compound and the type of quantitative data required for its full characterization. The values for this compound are currently not available in the public domain and would need to be determined experimentally.

| Therapeutic Target | Subtype(s) | Key Quantitative Parameters | Rationale for Targeting |

| Phosphodiesterase (PDE) | PDE3, PDE4 | IC50: Half-maximal inhibitory concentration | Primary mechanism for bronchodilation via increased intracellular cAMP. |

| Ki: Inhibitor constant | Provides a measure of binding affinity to the target enzyme. | ||

| Adenosine Receptors | A1, A2A, A2B | Ki: Antagonist binding affinity | Secondary mechanism that may contribute to bronchodilation and other pharmacological effects. |

| EC50: Half-maximal effective concentration (in functional assays) | Determines the functional potency of the drug as an antagonist. |

Secondary Therapeutic Target: Adenosine Receptors

Xanthine derivatives are also known to be antagonists of adenosine receptors.[1][6] Adenosine is an endogenous nucleoside that can cause bronchoconstriction in asthmatic patients. By blocking adenosine receptors, particularly the A1, A2A, and A2B subtypes found in the airways, this compound may exert an additional bronchodilatory effect and modulate inflammatory responses.[6]

Signaling Pathways

The primary signaling pathway affected by this compound is the cAMP-dependent pathway in airway smooth muscle cells.

A secondary pathway involves the antagonism of adenosine receptors, which can also influence cAMP levels.

References

- 1. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 5.14 Xanthine Derivatives – Nursing Pharmacology [wtcs.pressbooks.pub]

- 3. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 4. 5.14 Xanthine Derivatives – Nursing Pharmacology [pressbooks.bccampus.ca]

- 5. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 6. Adenosine receptor - Wikipedia [en.wikipedia.org]

Laprafylline's Effects on Intracellular Signaling Cascades: A Technical Guide

Disclaimer: This document provides a technical overview of the potential intracellular signaling effects of Laprafylline. It is important to note that publicly available, peer-reviewed literature containing specific experimental data on this compound, such as IC50 or Ki values, is limited. Therefore, the following guide is based on the compound's classification as a xanthine derivative and its hypothesized mechanism of action as a phosphodiesterase inhibitor. The quantitative data and specific pathway interactions described for related compounds should be considered illustrative of the potential effects of this compound, which would require experimental validation.

Executive Summary

This compound is a xanthine derivative with potential bronchodilating effects.[1] Like other compounds in this class, its mechanism of action is likely centered on the modulation of intracellular signaling cascades, primarily through the inhibition of phosphodiesterase (PDE) enzymes and potential antagonism of adenosine receptors. This guide outlines the theoretical framework for this compound's effects on these pathways, provides detailed experimental protocols for their investigation, and presents visual representations of the hypothesized signaling cascades. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of this compound.

Hypothesized Mechanism of Action

Based on its chemical structure as a xanthine derivative, this compound is predicted to exert its primary effects through two main mechanisms:

-

Inhibition of cAMP Phosphodiesterases (PDEs): The bronchodilatory and anti-inflammatory effects of xanthines are often attributed to their ability to inhibit PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, this compound would be expected to increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

-

Antagonism of Adenosine Receptors: Xanthines are also known to be antagonists of adenosine receptors, particularly A1 and A2A subtypes. Adenosine receptor activation can modulate various physiological processes, and their blockade by this compound could contribute to its overall pharmacological profile.

Quantitative Data on Related Xanthine Derivatives

| Compound | Target | Assay | Value | Reference |

| Rolofylline | Adenosine A1 Receptor | Inhibition of osteoclast formation | IC50 = 20-70 nM | [2] |

Intracellular Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the hypothesized intracellular signaling cascades affected by this compound.

cAMP Signaling Pathway

This compound is hypothesized to inhibit phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation.

Adenosine Receptor Antagonism

As a xanthine derivative, this compound may act as an antagonist at adenosine receptors (e.g., A1 and A2A). By blocking the binding of adenosine, this compound would prevent the activation of downstream G-protein coupled signaling pathways.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments that would be essential for characterizing the effects of this compound on intracellular signaling cascades.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory activity of this compound on various PDE isoforms.

Principle: This assay measures the hydrolysis of cAMP or cGMP by a purified PDE enzyme. The amount of remaining cyclic nucleotide is then quantified, often using a competitive immunoassay or a coupled enzymatic reaction that produces a detectable signal (e.g., luminescence or fluorescence).

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

-

Reconstitute purified human recombinant PDE isoforms (e.g., PDE4B, PDE4D) in assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Prepare a solution of the substrate (cAMP or cGMP) in assay buffer.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add a small volume of the this compound dilutions or vehicle control to the appropriate wells.

-

Add the PDE enzyme solution to all wells except for the negative control wells.

-

Pre-incubate the plate at 30°C for 10-15 minutes.

-

Initiate the reaction by adding the cAMP or cGMP substrate solution to all wells.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or a specific inhibitor like IBMX).

-

-

Detection:

-

Quantify the amount of remaining cAMP or cGMP using a commercially available detection kit (e.g., ELISA, HTRF, or luminescence-based assays) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes (e.g., A1 and A2A).

Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand for binding to cell membranes expressing the target adenosine receptor subtype.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine A1 or A2A receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay (in microplate format):

-

To each well, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors or [3H]ZM241385 for A2A receptors), and varying concentrations of this compound or a known unlabeled ligand for determining non-specific binding (e.g., theophylline).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Analyze the data using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular cAMP Accumulation Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in whole cells.

Principle: This assay quantifies the amount of cAMP produced by cells in response to stimulation, in the presence or absence of this compound.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a human bronchial smooth muscle cell line) in a multi-well plate and grow to near confluency.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin or a β2-adrenergic agonist like isoproterenol) for a defined period.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value for cAMP accumulation.

-

Western Blot Analysis of PKA Substrate Phosphorylation

Objective: To assess the activation of the PKA signaling pathway by measuring the phosphorylation of a known PKA substrate.

Principle: Western blotting is used to detect the phosphorylation of a specific PKA substrate (e.g., CREB at Ser133 or VASP at Ser157) in cell lysates following treatment with this compound.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations and for different time points.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by heating in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKA substrate (e.g., anti-phospho-CREB Ser133).

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software.

-

Experimental Workflow for Characterizing this compound's Signaling Effects

The following diagram illustrates a logical workflow for the experimental characterization of this compound's effects on intracellular signaling.

Conclusion

While direct experimental evidence for this compound's effects on intracellular signaling is currently lacking in the public domain, its classification as a xanthine derivative provides a strong basis for hypothesizing its mechanism of action. It is anticipated that this compound functions as a phosphodiesterase inhibitor, leading to increased intracellular cAMP and subsequent activation of the PKA pathway. Additionally, it may exhibit antagonist activity at adenosine receptors. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic investigation of these potential mechanisms. Further research is required to definitively elucidate the pharmacological profile of this compound and to validate its therapeutic potential.

References